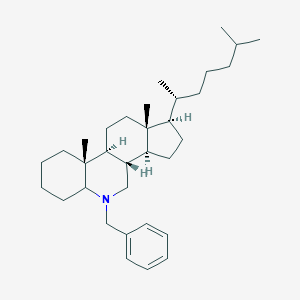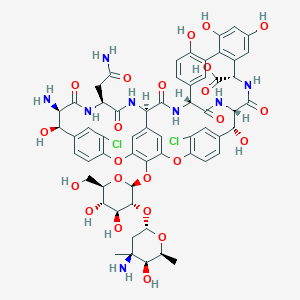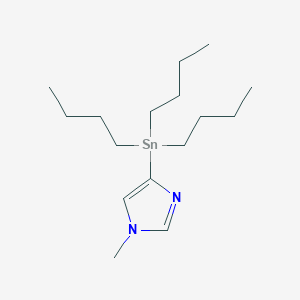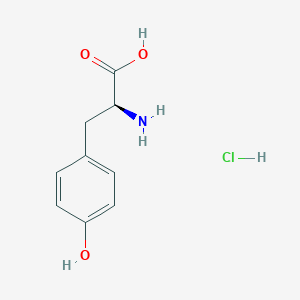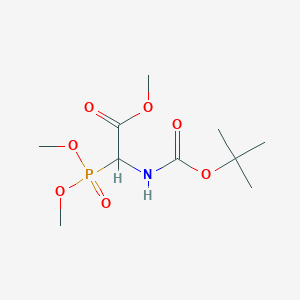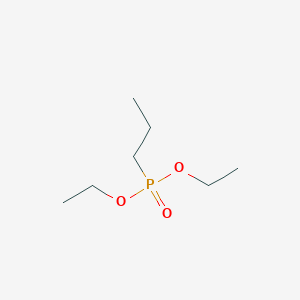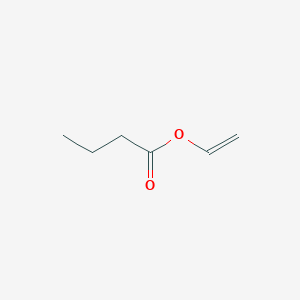![molecular formula C19H28N2O5 B105434 Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate CAS No. 91374-24-2](/img/structure/B105434.png)
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation is reported . Similarly, ethyl 3-(3-aminophenyl)propanoate is synthesized through a tandem Knoevenagel condensation/alkylidene reduction followed by reduction and esterification . These methods could potentially be adapted for the synthesis of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is typically characterized using techniques such as NMR, HRMS, and X-ray single-crystal diffraction . These techniques provide detailed information about the molecular framework and substituent positions, which is crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes 1,3-dipolar cycloadditions and sigmatropic rearrangements . These reactions are influenced by the electronic properties of the substituents and can lead to a variety of products with different functional groups. The reactivity of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate would likely be influenced by the presence of the dipropylamino group and the nitro group on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their functional groups and molecular structure. For example, the solubility, melting point, and stability can be influenced by the presence of ester groups and aromatic rings . The stability of the compound in biological matrices such as plasma can be crucial for its potential as a drug candidate, as seen in the establishment of a bioanalytical method for an acetylcholinesterase inhibitor .
科学研究应用
Asymmetric Reduction of Keto Esters
Ethyl 3-aryl-3-oxopropanoates, including compounds with nitrophenyl groups, have been enantioselectively reduced to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process, which highlights the potential of biocatalysis in asymmetric synthesis, was optimized with Rhizopus arrhizus (wild type) and Rhizopus nivius NCIM 958 over a 6-hour incubation period. Extending the incubation led to ester hydrolysis and further microbial reduction, particularly for the nitrophenyl ester derivatives (Salvi & Chattopadhyay, 2006).
Crystal Structure Analysis
The crystal structures of compounds with similar frameworks to Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate have been analyzed, revealing boat conformations for the heterocyclic rings. Such studies provide insights into the molecular configurations and intermolecular interactions of complex organic molecules, which are crucial for understanding their reactivity and potential applications in scientific research (Nesterov & Viltchinskaia, 2001).
Synthesis and Reactivity Studies
Various synthetic approaches and reactivity studies of compounds structurally related to Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate have been explored. These include methodologies for constructing heterocyclic frameworks and investigations into cycloaddition reactions, providing valuable information for the synthesis and functionalization of complex organic molecules (Gladow, Doniz‐Kettenmann, & Reissig, 2014).
Applications in Material Science
The interaction between azo groups and side groups like nitrophenyl derivatives in copolymers has been studied for their potential in reversible optical storage. This research demonstrates the utility of such organic compounds in the development of advanced materials with photoresponsive properties, contributing to the field of material science (Meng, Natansohn, Barrett, & Rochon, 1996).
未来方向
属性
IUPAC Name |
ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-4-11-20(12-5-2)13-10-15-8-7-9-17(21(24)25)16(15)14-18(22)19(23)26-6-3/h7-9H,4-6,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOIUFZMYXSJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632890 | |
| Record name | Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | |
CAS RN |
91374-24-2 | |
| Record name | Ethyl 2-[2-(dipropylamino)ethyl]-6-nitro-α-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)
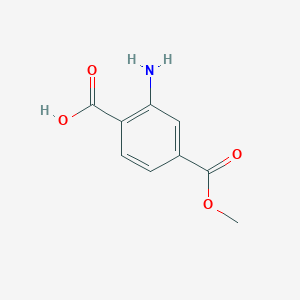
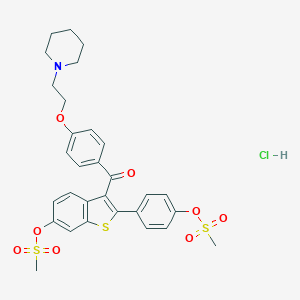
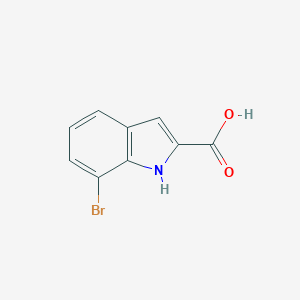
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)

